2-Undecenoic acid
Overview
Description
- It is characterized by acid dimers, where the corresponding dimers are connected via intermolecular hydrogen bonds of the carboxylic groups C=O···H-O .
- The compound is a light yellow to yellow liquid.
(E)-2-Undecenoic acid: is an α,β-unsaturated carboxylic acid with the chemical formula .
Mechanism of Action
Target of Action
2-Undecenoic acid, also known as (E)-undec-2-enoic acid or undecylenic acid, primarily targets Candida albicans , an opportunistic pathogenic yeast . This yeast has two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae . The filamentous form is associated with active infections and virulence .
Mode of Action
This compound interacts with its target by inhibiting the morphogenesis of Candida albicans . This means it prevents the yeast from transitioning to its filamentous form, which is associated with active infections . It achieves this by inhibiting fatty acid biosynthesis , which is crucial for the yeast’s growth and development .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of Candida albicans, preventing it from causing an active infection .
Pharmacokinetics
It’s known that this compound is a fatty acid that is naturally found in the body, specifically in human sweat . It’s also used commercially in various forms, including salts like zinc undecylenate, which are found in topical over-the-counter antifungal agents .
Result of Action
The primary result of this compound’s action is the prevention of fungal infections, particularly those caused by Candida albicans . By inhibiting the yeast’s transition to its filamentous form, this compound effectively prevents the yeast from causing an active infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the antifungal effects of fatty acid salts, including those of this compound, are more sensitive to pH . Therefore, for these salts to be effective in vivo, they must be delivered to the site of fungal overgrowth in the intestinal tract at an acid pH . This can be efficiently accomplished with a nominal amount of a substance in a time-release form, such as betaine HCl, that gradually liberates small quantities of the acid throughout the tract, simultaneously releasing the fatty acid salt .
Biochemical Analysis
Biochemical Properties
2-Undecenoic acid interacts with various biomolecules, particularly enzymes, proteins, and other cellular components. It has been suggested that many organic fatty acids, including this compound, exert fungicidal or fungistatic actions . The toxic effect of this compound involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the metabolic activities of the cell . It has been shown to have a profound effect on pivotal processes in the cell wall, membrane assembly, lipid metabolism, and pathogenesis .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interaction with biomolecules and changes in gene expression . It has been demonstrated that the toxic effect of this compound involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It is known that this compound possesses antifungal properties , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound is a precursor in the manufacture of aromatic chemicals, polymers, or modified silicones .
Preparation Methods
Synthetic Routes: (E)-2-Undecenoic acid can be synthesized through various methods, including
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: (E)-2-Undecenoic acid undergoes typical organic reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products include undecanoic acid and its derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for antimicrobial properties.
Medicine: Potential applications in antifungal treatments.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds: Other unsaturated carboxylic acids, such as oleic acid, linoleic acid, and palmitoleic acid.
Uniqueness: (E)-2-Undecenoic acid’s unique structure lies in its 11-carbon chain and the unsaturated double bond.
If you need further details or have any specific questions, feel free to ask
Properties
IUPAC Name |
(E)-undec-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBVTAVILYDIO-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859617 | |
Record name | trans-2-Undecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15790-94-0, 4189-02-0 | |
Record name | trans-2-Undecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Undecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Undecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Undecenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-undecenoic acid in bacterial communication?
A1: this compound acts as a signaling molecule in the diffusible signal factor (DSF) system used by bacteria like Burkholderia cenocepacia []. This communication system influences bacterial behaviors like biofilm formation, motility, and the production of virulence factors [].
Q2: How does the structure of this compound influence its interaction with catalysts?
A2: The crystal structure of this compound reveals a molecule where the octyl chain forms an angle of approximately 60° with the acrylic acid fragment []. This structural characteristic can influence its interaction with catalysts. For instance, in the presence of Poly (β-cyclodextrin)-stabilized palladium nanoparticles, the catalytic activity is higher for 10-undecenoic acid compared to this compound, suggesting a steric effect linked to inclusion complex formation [].
Q3: Are there specific applications of this compound derivatives in food science?
A3: Yes, certain this compound derivatives, specifically γ-lactones with unsaturation at the 2 or 3 positions, have been found to impart a characteristic "deep-fat fried" flavor to food products like cottonseed oil at low concentrations (2.5 ppm) []. These compounds also show promise in enhancing the flavor profile of margarine and snack foods [].
Q4: What analytical techniques are employed to study this compound?
A4: Various analytical methods are used to investigate this compound. Single reaction monitoring coupled with microfluidics-based chromatography helps quantify this compound-related protein virulence factors in bacterial secretomes []. Additionally, structural characterization often involves infrared and mass spectrometry to confirm chemical structure [].
Q5: How do different reaction conditions impact the hydrogenation of this compound?
A5: The hydrogenation of this compound can be influenced by the reaction environment. Studies using colloidal dispersions of platinum and palladium protected by nonionic surfactants demonstrated regio-selectivity in the hydrogenation process []. Notably, 10-undecenoic acid was hydrogenated more rapidly than this compound in these organized media, highlighting the impact of the surrounding environment on reaction kinetics [].
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